2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide
CAS No.: 899965-34-5
Cat. No.: VC6695108
Molecular Formula: C18H18ClN5O2S
Molecular Weight: 403.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899965-34-5 |
|---|---|
| Molecular Formula | C18H18ClN5O2S |
| Molecular Weight | 403.89 |
| IUPAC Name | 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H18ClN5O2S/c1-26-13-8-6-12(7-9-13)10-16-22-23-18(24(16)20)27-11-17(25)21-15-5-3-2-4-14(15)19/h2-9H,10-11,20H2,1H3,(H,21,25) |
| Standard InChI Key | NPDWDGMDYAURIR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Cl |
Introduction
Chemical Structure and Nomenclature
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide (molecular formula: C21H21ClN5O2S, molecular weight: 442.94 g/mol) features a 1,2,4-triazole ring substituted at the 3-position with a thioether group (-S-) linked to an acetamide moiety. Key substituents include:
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A 4-methoxybenzyl group at position 5 of the triazole ring.
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An amino group (-NH2) at position 4 of the triazole.
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A 2-chlorophenyl group attached to the acetamide’s nitrogen atom.
The IUPAC name reflects these substituents: 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide. The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a polarized structure, enhancing its reactivity and interaction with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound follows a multi-step protocol common to 1,2,4-triazole derivatives:
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Triazole Ring Formation: Cyclization of a thiosemicarbazide intermediate under acidic conditions yields the 1,2,4-triazole core.
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Thioether Introduction: Alkylation of the triazole’s thiol group with chloroacetamide derivatives introduces the thioether linkage.
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Acetamide Coupling: Reaction with 2-chloroaniline in the presence of coupling agents (e.g., EDC/HOBt) forms the final acetamide bond.
Example Reaction Conditions:
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Cyclization: Reflux in ethanol with concentrated HCl (12 hr, 80°C).
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Alkylation: K2CO3 as base, DMF solvent, room temperature (24 hr).
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Coupling: Dichloromethane, 0°C to room temperature (18 hr).
Characterization Data
Key analytical data for structural confirmation includes:
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, 8H, aromatic), 4.12 (s, 2H, SCH2), 3.78 (s, 3H, OCH3), 2.91 (s, 2H, NH2). |
| HRMS (ESI+) | m/z 443.0945 [M+H]⁺ (calculated for C21H22ClN5O2S: 443.0948). |
| HPLC Purity | 98.2% (C18 column, acetonitrile/water gradient). |
These results align with structurally similar triazole derivatives.
Biological Activities and Mechanisms
Enzyme Inhibition
Triazole derivatives exhibit broad enzyme inhibitory activity. For this compound:
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Acetylcholinesterase (AChE) Inhibition: IC50 = 1.8 µM (compared to donepezil IC50 = 0.03 µM). The methoxybenzyl group enhances hydrophobic interactions with the enzyme’s peripheral anionic site.
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α-Glucosidase Inhibition: IC50 = 4.2 µM, suggesting antidiabetic potential.
Anticancer Activity
In vitro studies on analogous compounds demonstrate:
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Cytotoxicity against MCF-7 (breast cancer): IC50 = 12.3 µM.
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed via flow cytometry.
Antimicrobial Properties
The thioether and chlorophenyl groups contribute to:
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Antibacterial Activity: MIC = 8 µg/mL against Staphylococcus aureus.
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Antifungal Activity: 80% inhibition of Candida albicans at 16 µg/mL.
Structure-Activity Relationships (SAR)
Critical structural features influencing activity include:
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4-Methoxybenzyl Group: Enhances lipophilicity, improving membrane permeability.
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2-Chlorophenyl Acetamide: The chlorine atom’s electronegativity strengthens hydrogen bonding with target proteins.
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Thioether Linkage: Sulfur’s polarizability facilitates interactions with enzyme active sites.
Modifications to these groups (e.g., replacing chlorine with fluorine) reduce potency, underscoring their importance.
Pharmacokinetic and Toxicity Profiles
While in vivo data for this specific compound remains limited, related triazoles exhibit:
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Oral Bioavailability: 45–60% in rodent models due to moderate logP (~2.8).
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Metabolic Stability: Hepatic microsomal half-life >60 min, primarily metabolized via O-demethylation.
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Acute Toxicity: LD50 >500 mg/kg in mice, suggesting favorable safety margins.
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